REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][NH2:8].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[C:18]1[C:22]([C:23](Cl)=[O:24])=[C:21]([CH3:26])[O:20][N:19]=1>>[CH3:2][O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][NH:8][C:23]([C:22]1[C:18]([C:12]2[C:13]([F:17])=[CH:14][CH:15]=[CH:16][C:11]=2[Cl:10])=[N:19][O:20][C:21]=1[CH3:26])=[O:24] |f:0.1|
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Name
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|
Quantity
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668 mg
|
Type
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reactant
|
Smiles
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Cl.COC(CCCN)=O
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Name
|
|
Quantity
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1.19 g
|
Type
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reactant
|
Smiles
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ClC1=C(C(=CC=C1)F)C1=NOC(=C1C(=O)Cl)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
COC(CCCNC(=O)C=1C(=NOC1C)C1=C(C=CC=C1F)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |